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Introduction
Hexapeptide-10, commercially known as Serilesine, is a synthetic peptide that has garnered

significant attention in the fields of dermatology and cosmetic science for its remarkable skin-

restructuring and firming properties. This hexapeptide, with the amino acid sequence Ser-Ile-

Lys-Val-Ala-Val (SIKVAV), is a biomimetic of a sequence derived from the alpha-chain of

laminin, a key protein of the dermal-epidermal junction (DEJ).[1][2] The rationale behind its

discovery lies in mimicking the biological activity of laminin to reinforce the skin's structural

integrity, which naturally degrades with age. This guide provides an in-depth technical overview

of the discovery, synthesis rationale, mechanism of action, and biological efficacy of

Hexapeptide-10, supported by quantitative data and detailed experimental protocols.

Discovery and Synthesis Rationale
The discovery of Hexapeptide-10 was driven by the understanding that the integrity of the

dermal-epidermal junction (DEJ) is crucial for maintaining skin firmness and elasticity. The DEJ

is a complex basement membrane zone that anchors the epidermis to the dermis, and its key

structural components include laminin-5 and type IV and VII collagen.[3] Laminins are large

glycoproteins that play a vital role in cell adhesion, migration, and differentiation.[4] Specifically,

the alpha-chain of laminin contains adhesion-promoting sequences that interact with cellular

receptors, primarily integrins.
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The rationale was to identify a short, stable, and permeable peptide sequence from laminin that

could mimic its cell-adhesive properties and stimulate the synthesis of key DEJ components.

The sequence Ser-Ile-Lys-Val-Ala-Val was identified as a potent fragment of the laminin alpha-

chain responsible for promoting cell adhesion.[1]

The synthesis of Hexapeptide-10 is achieved through Solid-Phase Peptide Synthesis (SPPS),

a well-established and efficient method for producing peptides of defined sequence. The Fmoc

(9-fluorenylmethyloxycarbonyl) strategy is typically employed, which allows for the stepwise

addition of amino acids to a growing peptide chain anchored to a solid resin support. This

method ensures high purity and yield of the final peptide product.

Mechanism of Action
Hexapeptide-10 exerts its biological effects by targeting the cellular and molecular

components of the dermal-epidermal junction. Its primary mechanism of action involves:

Stimulation of Laminin-5 and α6-Integrin Synthesis: Hexapeptide-10 has been shown to

significantly increase the synthesis of laminin-5 and its cellular receptor, α6-integrin, by both

keratinocytes and fibroblasts. Laminin-5 is a crucial component of the anchoring filaments

that connect hemidesmosomes in keratinocytes to the underlying basement membrane. α6-

integrin is a key component of hemidesmosomes that binds directly to laminin-5.

Strengthening the Dermal-Epidermal Junction: By promoting the synthesis of these key

proteins, Hexapeptide-10 reinforces the structure and integrity of the DEJ. This leads to

improved adhesion between the epidermis and the dermis, resulting in firmer and more

compact skin.

Promotion of Cell Proliferation and Adhesion: Hexapeptide-10 stimulates the proliferation of

both keratinocytes and fibroblasts. It also enhances cell adhesion, which is essential for

tissue regeneration and repair.

Signaling Pathway
The binding of Hexapeptide-10, mimicking laminin-5, to α6β4 integrin on the surface of

keratinocytes initiates a downstream signaling cascade. While the complete pathway is still

under investigation, evidence suggests the involvement of the Mitogen-Activated Protein

Kinase (MAPK) pathway. Activation of the MAPK pathway is known to regulate cell

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proliferation, differentiation, and survival. The activation of this pathway by Hexapeptide-10
likely contributes to the observed increase in keratinocyte proliferation and the synthesis of

DEJ components.

Quantitative Data
The efficacy of Hexapeptide-10 has been demonstrated in both in vitro and in vivo studies.

The following tables summarize the key quantitative findings.

In Vitro Study
Parameter

Cell Type Result Reference

Keratinocyte

Proliferation
Human Keratinocytes +38%

Fibroblast Proliferation Human Fibroblasts +75%

In Vivo Clinical
Study
Parameter

Method Duration Result Reference

Skin

Compactness

Ultrasound

Ecography
54 days +25%

Skin

Smoothness

Ultrasound

Ecography
54 days +25%

Experimental Protocols
Solid-Phase Synthesis of Hexapeptide-10 (Ser-Ile-Lys-
Val-Ala-Val)
This protocol describes the manual Fmoc-based solid-phase synthesis of Hexapeptide-10.

Materials:

Fmoc-Val-Wang resin
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Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-

OH, Fmoc-Ser(tBu)-OH)

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

20% (v/v) piperidine in dimethylformamide (DMF)

DMF, Dichloromethane (DCM)

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS))

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in

DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Dissolve the next Fmoc-protected amino acid (Fmoc-Ala-OH), DIC, and HOBt in DMF.

Add the activated amino acid solution to the resin and shake for 2 hours.

Monitor the coupling reaction using a ninhydrin test.

Wash the resin with DMF and DCM.

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the

sequence (Val, Lys, Ile, Ser).

Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry

it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin
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and remove the side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the

peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the synthesized Hexapeptide-10 using

mass spectrometry and analytical HPLC.

In Vitro Cell Proliferation Assay
Materials:

Human keratinocytes and fibroblasts

Cell culture medium (e.g., DMEM)

Fetal bovine serum (FBS)

Hexapeptide-10 solution

MTT or WST-1 proliferation assay kit

96-well plates

Procedure:

Cell Seeding: Seed human keratinocytes or fibroblasts in 96-well plates at a density of 5,000

cells/well and allow them to adhere overnight.

Treatment: Replace the medium with a fresh medium containing various concentrations of

Hexapeptide-10 (e.g., 0.001% to 0.1%). Include a vehicle control (medium without peptide).

Incubation: Incubate the cells for 48-72 hours.

Proliferation Assay: Add the MTT or WST-1 reagent to each well according to the

manufacturer's instructions and incubate for 2-4 hours.

Measurement: Measure the absorbance at the appropriate wavelength using a microplate

reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Quantification of Laminin-5 and α6-Integrin Expression
(Immunofluorescence)
Materials:

Human keratinocytes

Chamber slides

Hexapeptide-10 solution

Paraformaldehyde (PFA)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibodies (anti-laminin-5, anti-α6-integrin)

Fluorescently labeled secondary antibodies

DAPI (for nuclear staining)

Fluorescence microscope

Procedure:

Cell Culture and Treatment: Culture human keratinocytes on chamber slides and treat with

Hexapeptide-10 as described in the proliferation assay.

Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with the

permeabilization buffer.

Blocking: Block non-specific antibody binding with the blocking buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody Incubation: Incubate the cells with primary antibodies against laminin-5 and α6-

integrin overnight at 4°C.

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled

secondary antibodies for 1 hour at room temperature.

Staining and Mounting: Stain the nuclei with DAPI and mount the slides with an anti-fade

mounting medium.

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the

fluorescence intensity to determine the expression levels of laminin-5 and α6-integrin.
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Caption: Signaling pathway of Hexapeptide-10 in skin cells.
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Caption: Experimental workflow for Solid-Phase Peptide Synthesis of Hexapeptide-10.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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